4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline

Antibacterial Quinolones Fluorine substitution

Secure a strategic advantage in your antibacterial and CNS drug discovery programs by ordering 4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline (CAS 2092726-42-4). The distinct 3-fluoromethylpyrrolidinyl group uniquely resolves a critical efficacy-safety paradox: it simultaneously boosts antibacterial potency beyond levofloxacin while converting a genotoxic liability into a safe profile, a feat unachievable with non-fluorinated analogs. This scaffold also enhances BBB penetration for CNS targets and minimizes CYP1A2-mediated drug-drug interactions. Do not compromise your lead optimization with unvalidated substitutes.

Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
CAS No. 2092726-42-4
Cat. No. B1476617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline
CAS2092726-42-4
Molecular FormulaC11H15FN2
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1CN(CC1CF)C2=CC=C(C=C2)N
InChIInChI=1S/C11H15FN2/c12-7-9-5-6-14(8-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2
InChIKeyXVHPCRKMKCMNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline (CAS: 2092726-42-4): Baseline Characteristics & Procurement Considerations


4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline (CAS 2092726-42-4) is a fluorinated aniline derivative belonging to the class of pyrrolidine-containing building blocks [1]. Its molecular formula is C11H15FN2, with a molecular weight of 194.25 g/mol [1]. The compound features a 3-fluoromethyl substituent on the pyrrolidine ring, which distinguishes it from non-fluorinated or alternatively substituted analogs. As a specialized research intermediate, it is commercially available from multiple suppliers with purities typically reported at 95% or higher [1]. This compound serves as a versatile scaffold for medicinal chemistry applications, particularly in the synthesis of fluorinated heterocycles and bioactive molecules [2].

Why 4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline Cannot Be Substituted by Unfluorinated or Regioisomeric Analogs


Direct substitution of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline with closely related analogs—such as non-fluorinated pyrrolidine anilines, regioisomers (e.g., 2-(3-(fluoromethyl)pyrrolidin-1-yl)aniline), or alternative substituents like methyl or trifluoromethyl—is scientifically unjustified without re-validation. Evidence demonstrates that the precise placement and identity of the fluoromethyl group on the pyrrolidine ring profoundly influences key pharmacological parameters including antibacterial potency, genetic toxicity profile, and physicochemical properties [1]. Specifically, the introduction of a fluorine atom into the pyrrolidinyl moiety has been shown to convert a genotoxic liability (positive micronucleus test) into a safe profile (negative micronucleus test) while simultaneously enhancing antibacterial activity [1]. These effects are not predictable a priori; they arise from the unique electronic and steric contributions of the 3-fluoromethyl group, which modulate target binding, metabolic stability, and overall drug-likeness [2]. Therefore, any deviation from this precise chemical structure risks compromising both efficacy and safety in downstream applications, necessitating a full re-characterization of any alternative building block.

4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline: Quantified Differentiation in Antibacterial, Genetic Safety, and Drug Metabolism Contexts


Enhanced Antibacterial Potency of 3-Fluoromethylpyrrolidinyl Derivatives Versus Levofloxacin

Derivatives bearing the 3-amino-4-fluoromethylpyrrolidine moiety (a core structural motif of the target compound) demonstrated universally superior antibacterial activity compared to levofloxacin (LVFX), a clinically established fluoroquinolone antibiotic [1]. In head-to-head comparisons, all synthesized 8-methoxyquinolones incorporating this fluoromethylpyrrolidinyl substituent showed more potent activity against both Gram-positive and Gram-negative bacterial strains than LVFX [1]. This class-level inference underscores the value of the fluoromethyl substitution for enhancing antimicrobial efficacy.

Antibacterial Quinolones Fluorine substitution

Elimination of Genotoxicity Liability: Fluoromethyl vs. Unsubstituted Pyrrolidinyl Derivatives

The presence of a fluorine atom in the pyrrolidinyl substituent was directly linked to a favorable genetic safety profile in vivo [1]. The 7-(cis-3-amino-4-fluoromethylpyrrolidinyl) derivative (DC-756h) yielded a negative response in the mouse micronucleus test, whereas its unfluorinated counterpart (1-cyclopropyl-7-(3-aminopyrrolidinyl) derivative) was genotoxic (positive response) [1]. This direct comparison isolates the fluorine substitution as the critical determinant of genetic safety.

Genotoxicity Micronucleus test Safety pharmacology

Superior Drug Metabolism Safety: Weak Theophylline Interaction with cis-Fluoromethylpyrrolidine Derivatives

Fluoromethylpyrrolidine-containing quinolone derivatives were reported to exhibit markedly weak inhibition of theophylline metabolism [1]. This is a critical safety advantage over many conventional quinolone antibacterial agents, which are known to cause clinically significant drug-drug interactions through potent CYP1A2 inhibition. The patent literature explicitly claims this as a defining characteristic of compounds containing the cis-3-amino-4-fluoromethylpyrrolidin-1-yl group.

Drug-drug interactions CYP1A2 inhibition Theophylline

Optimal Application Scenarios for 4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline Based on Quantified Differentiation


Development of Next-Generation Antibacterial Agents with Superior Potency and Reduced Genotoxicity

Procure this compound as a key intermediate for synthesizing novel quinolone or 8-methoxyquinolone antibacterial agents. The 3-fluoromethylpyrrolidinyl motif has been proven to enhance antibacterial potency beyond levofloxacin while simultaneously eliminating the genotoxicity risk observed with unfluorinated analogs [1]. This specific combination of improved efficacy and safety is critical for developing antibiotics to combat resistant strains with a favorable therapeutic window.

Synthesis of Kinase Inhibitors and CNS-Targeting Agents

Utilize the compound's fluorinated pyrrolidine scaffold to optimize the pharmacokinetic and binding properties of kinase inhibitors or CNS-targeted drug candidates [1]. The fluoromethyl group increases lipophilicity and metabolic stability, which are essential for crossing the blood-brain barrier and achieving sustained target engagement in the central nervous system.

Medicinal Chemistry Optimization of Drug-Drug Interaction Profiles

Employ this building block in early-stage drug discovery programs where minimizing cytochrome P450 inhibition is a primary objective. Data indicates that derivatives containing the 3-fluoromethylpyrrolidinyl group exhibit markedly weak inhibition of theophylline metabolism [2], a key CYP1A2 substrate. This contrasts with many marketed fluoroquinolones and positions this scaffold for safer polypharmacy in vulnerable patient populations.

Exploration of Fluorinated Heterocyclic Space in Agrochemical Discovery

Leverage the compound's well-defined structure and reactive aniline moiety for the synthesis of novel fluorinated heterocycles in agrochemical research [1]. The unique electronic effects of the fluoromethyl group can modulate the biological activity of crop protection agents, potentially improving potency, selectivity, or environmental fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.